molecular formula C17H19NO B1392023 2-(4-Butylbenzoyl)-3-methylpyridine CAS No. 1187165-84-9

2-(4-Butylbenzoyl)-3-methylpyridine

Cat. No.: B1392023
CAS No.: 1187165-84-9
M. Wt: 253.34 g/mol
InChI Key: OYXNFGSUQRCZDI-UHFFFAOYSA-N
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Description

2-(4-Butylbenzoyl)-3-methylpyridine is a chemical compound that belongs to the family of pyridine derivatives It is characterized by the presence of a butyl group attached to the benzoyl moiety and a methyl group attached to the pyridine ring

Scientific Research Applications

2-(4-Butylbenzoyl)-3-methylpyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Mode of Action

It is known that the compound exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The exact interaction of the compound with its targets and the resulting changes are subjects of ongoing research.

Result of Action

The compound is known to exhibit anti-inflammatory, antioxidant, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylbenzoyl)-3-methylpyridine typically involves the reaction of 4-butylbenzoyl chloride with 3-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylbenzoyl)-3-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Butylbenzoyl)-4-methylpyridine
  • 2-(4-Butylbenzoyl)-6-methylpyridine

Uniqueness

2-(4-Butylbenzoyl)-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications.

Properties

IUPAC Name

(4-butylphenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-4-7-14-8-10-15(11-9-14)17(19)16-13(2)6-5-12-18-16/h5-6,8-12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXNFGSUQRCZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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